2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a unique combination of a pyrazine ring, a piperidine ring, and a 2,3-dihydro-1,4-benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine: This can be achieved through ring-closing metathesis using a nitro-Grela catalyst.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.
Coupling of the benzodioxine and piperidine moieties: This step involves the formation of a carbonyl linkage between the two rings.
Formation of the pyrazine ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety.
Reduction: Reduction reactions can occur at the carbonyl group linking the benzodioxine and piperidine rings.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzodioxine moiety can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials.
Biological Research: The compound can be used as a probe to study various biological pathways.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxine moiety but lacks the piperidine and pyrazine rings.
Piperidine derivatives: Compounds like piperidine itself or its simple derivatives.
Pyrazine derivatives: Compounds such as pyrazinamide.
Uniqueness
The uniqueness of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine lies in its combination of three distinct moieties, which imparts unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(16-12-23-14-5-1-2-6-15(14)25-16)21-9-3-4-13(11-21)24-17-10-19-7-8-20-17/h1-2,5-8,10,13,16H,3-4,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZABXCQZATBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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